1-methyl-3-nitro-1H-pyrazole-5-carboxamide
CAS No.: 1245772-60-4
Cat. No.: VC5573582
Molecular Formula: C5H6N4O3
Molecular Weight: 170.128
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245772-60-4 |
---|---|
Molecular Formula | C5H6N4O3 |
Molecular Weight | 170.128 |
IUPAC Name | 2-methyl-5-nitropyrazole-3-carboxamide |
Standard InChI | InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10) |
Standard InChI Key | KAXXUUUYVUKDKF-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₅H₆N₄O₃, with a molecular weight of 170.13 g/mol. Key structural features include:
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A pyrazole ring with two adjacent nitrogen atoms.
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Substituents: methyl (position 1), nitro (position 3), and carboxamide (position 5).
Property | Value |
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CAS Number | 1245772-60-4 |
IUPAC Name | 2-methyl-5-nitropyrazole-3-carboxamide |
SMILES | CN1C(=CC(=N1)N+[O-])C(=O)N |
XLogP3 | 0.7 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.46 (s, 1H), 8.29 (s, 1H), 8.26 (s, 1H), 3.86 (s, 3H) .
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IR: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most efficient route involves ammonolysis of methyl 2-methyl-4-nitro-pyrazole-3-carboxylate:
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Reagents: Methyl ester precursor, ammonium hydroxide (30% w/w).
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Conditions: Tetrahydrofuran (THF), 100°C, 16 hours.
Reaction Scheme:
Industrial Methods
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Continuous Flow Nitration: Enhances safety and yield by optimizing temperature (50–70°C) and mixing efficiency.
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Purification: Crystallization from acetone or ethyl acetate achieves >97% purity .
Physicochemical Properties
Property | Value |
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Melting Point | Not reported |
Boiling Point | 364.4 ± 22.0 °C (predicted) |
Density | 1.7 ± 0.1 g/cm³ |
Solubility | Moderate in DMSO, DMF; poor in water |
LogP | 0.7 (calculated) |
Biological Activity and Mechanisms
Anticancer Effects
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Cell Line Inhibition: Demonstrates potent activity against MDA-MB-231 (breast cancer, IC₅₀ = 2.43 μM) and HepG2 (liver cancer, IC₅₀ = 4.98 μM).
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Mechanism: Disrupts microtubule assembly, inducing apoptosis via caspase-3 activation (1.5-fold increase at 1 μM) .
Antimicrobial Activity
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Target: Inhibits bacterial succinate dehydrogenase (Ki = 0.8 μM), blocking mitochondrial respiration.
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Antifungal Activity: Effective against Fusarium oxysporum (MIC = 12.5 μg/mL) .
Comparative Analysis with Analogues
Compound | Key Difference | IC₅₀ (MDA-MB-231) |
---|---|---|
1-Methyl-3-nitro-1H-pyrazole-5-carboxamide | Nitro group at C3 | 2.43 μM |
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Lacks nitro group | >50 μM |
Applications in Drug Development
Medicinal Chemistry
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Scaffold for Anticancer Agents: Serves as a precursor for tubulin polymerization inhibitors .
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Antimicrobial Hybrids: Combined with fluoroquinolones to enhance bacterial membrane penetration .
Agricultural Chemistry
Future Directions
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